For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Characterization of Vinyl Oleate
This technical guide provides a comprehensive overview of the synthesis and characterization of vinyl oleate, a vinyl ester derived from oleic acid. Vinyl oleate serves as a valuable co-monomer and plasticizer in polymer chemistry and is explored for its applications in various fields, including adhesives, coatings, and as a potential fat substitute.[1] Its unique structure, featuring a reactive vinyl group and a long unsaturated fatty acid chain, allows for polymerization and cross-linking, making it a versatile building block in materials science and of interest in drug development.[1]
Synthesis of Vinyl Oleate
The synthesis of vinyl oleate can be achieved through several chemical and enzymatic pathways. The most common methods include transition-metal-catalyzed transvinylation, acid-catalyzed esterification, and lipase-mediated enzymatic synthesis.
Transvinylation
Transvinylation is the most widely reported method for synthesizing vinyl oleate.[1] It involves the transfer of a vinyl group from a vinyl ester, typically vinyl acetate, to oleic acid. This reaction is generally catalyzed by transition metal complexes.
A. Ruthenium-Catalyzed Transvinylation
Ruthenium-based catalysts, particularly the Grubbs second-generation catalyst, have shown high efficiency and selectivity under mild reaction conditions.[1]
Experimental Protocol: Grubbs Catalyst-Mediated Transvinylation [1]
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Materials: Oleic acid, vinyl acetate, Grubbs second-generation catalyst, anhydrous toluene, argon gas.
-
Setup: A reaction flask equipped with a reflux condenser and a magnetic stirrer is charged with oleic acid and an excess of vinyl acetate in anhydrous toluene.
-
Inert Atmosphere: The system is flushed with argon to establish an inert atmosphere, crucial for protecting the moisture-sensitive catalyst.
-
Catalyst Addition: A catalytic amount of Grubbs second-generation catalyst (e.g., 5 mol%) is added to the mixture.
-
Reaction: The mixture is heated to 80°C with continuous stirring. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the solvent and excess vinyl acetate are removed under reduced pressure. The crude product is then purified, typically by column chromatography, to yield pure vinyl oleate.
B. Palladium-Catalyzed Transvinylation
Palladium complexes are also effective catalysts for transvinylation reactions.[2] These methods provide an alternative to other transition metals and can offer different selectivities and functional group tolerances.
Experimental Protocol: Palladium-Catalyzed Transvinylation
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Materials: Oleic acid, vinyl acetate, Palladium(II) acetate, a suitable ligand (e.g., 1,10-phenanthroline), and a sulfonic acid promoter.[2]
-
Catalyst Preparation: The palladium acetate complex is prepared by dissolving Palladium(II) acetate and the chosen ligand in the reaction solvent.
-
Reaction Mixture: Oleic acid and a molar excess of vinyl acetate are added to the reaction vessel.
-
Reaction Initiation: The palladium catalyst solution and a sulfonic acid promoter are added to the mixture.
-
Conditions: The reaction is heated (e.g., to 60°C) and stirred until the reaction reaches completion.[2]
-
Purification: The catalyst is removed, and the product is purified by vacuum distillation or chromatography to separate vinyl oleate from byproducts and unreacted starting materials.
C. Mercury-Catalyzed Transvinylation
Historically, mercury salts like mercuric acetate, often with a strong acid co-catalyst such as sulfuric acid or perchloric acid, were used for transvinylation.[1][3][4] However, due to the high toxicity of mercury compounds, this method has been largely superseded by less hazardous alternatives.[5]
Experimental Protocol: Mercury-Catalyzed Transvinylation [3]
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Materials: Oleic acid, vinyl acetate, mercuric acetate, 100% sulfuric acid, sodium acetate trihydrate.
-
Safety: All operations should be conducted in a well-ventilated fume hood under a nitrogen atmosphere to minimize polymerization and exposure to toxic mercury salts.[3]
-
Reaction Setup: A mixture of oleic acid and freshly distilled vinyl acetate (e.g., 6:1 molar ratio of vinyl acetate to oleic acid) is prepared in a reaction flask.
-
Catalyst Addition: Mercuric acetate is added, and the mixture is shaken for approximately 30 minutes. Subsequently, a catalytic amount of 100% sulfuric acid is added dropwise.
-
Reaction: The solution is heated under reflux for several hours (e.g., 3 hours).
-
Neutralization: After cooling, sodium acetate trihydrate is added to neutralize the sulfuric acid catalyst.
-
Purification: Excess vinyl acetate is removed by distillation. The remaining crude product is then purified by vacuum distillation.
Enzymatic Synthesis
Enzymatic synthesis offers a green and highly specific alternative to chemical methods. Lipases are commonly used to catalyze the esterification of oleic acid with a vinyl donor under mild conditions, which is particularly beneficial for sensitive substrates.[6]
Experimental Protocol: Lipase-Catalyzed Synthesis
-
Materials: Oleic acid, a vinyl donor (e.g., vinyl acetate), immobilized lipase (e.g., Fermase CALB™ 10000 or Novozym 435), and a suitable solvent (or solvent-free system).[7][8]
-
Reaction Mixture: Oleic acid and the vinyl donor are mixed in a reaction vessel. For a solvent-free system, the reactants are mixed directly.
-
Enzyme Addition: The immobilized lipase is added to the mixture. The amount of enzyme is typically a small percentage of the total reactant weight (e.g., 1.8% w/w).[7]
-
Reaction Conditions: The mixture is incubated at a controlled temperature (e.g., 45-60°C) with agitation.[7][9] Process intensification can be achieved using ultrasound or microwave irradiation to reduce reaction times.[7][8][9]
-
Monitoring: The reaction is monitored by measuring the decrease in oleic acid concentration, for instance, through titration to determine the acid value.[10]
-
Product Recovery: Once equilibrium is reached, the immobilized enzyme is filtered off for reuse. The product, vinyl oleate, is then purified from the remaining reactants.
Workflow and Reaction Diagrams
Caption: General workflow for the synthesis and characterization of vinyl oleate.
Caption: Diagram of the transvinylation reaction for vinyl oleate synthesis.
Characterization of Vinyl Oleate
Proper characterization is essential to confirm the identity, purity, and structure of the synthesized vinyl oleate. Standard analytical techniques include spectroscopy and chromatography.
Spectroscopic Methods
A. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the molecule, confirming the formation of the ester. The key spectral feature is the appearance of a C-O-C stretching vibration, which is characteristic of the ester group.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of vinyl oleate.
-
¹H NMR: Proton NMR confirms the presence of the vinyl group. The vinyl ester protons typically appear as distinct signals in the spectrum. For example, signals at chemical shifts of δH 4.7 ppm and 4.9 ppm are attributed to these protons.[10][11] Other signals correspond to the protons of the long oleic acid chain, including the characteristic signal for the double bond protons within the chain (δH 5.3-5.4 ppm).[10]
-
¹³C NMR: Carbon NMR provides detailed information about the carbon skeleton of the molecule, complementing the data from ¹H NMR for full structural confirmation.[12]
Chromatographic Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to assess the purity of the synthesized vinyl oleate and to identify any byproducts.[13] The gas chromatogram provides a retention time specific to vinyl oleate, while the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint, confirming its identity and molecular weight.
Data Summary
Quantitative data regarding the properties, synthesis, and characterization of vinyl oleate are summarized below for easy reference and comparison.
Table 1: Physicochemical Properties of Vinyl Oleate
| Property | Value | Reference |
| IUPAC Name | ethenyl (Z)-octadec-9-enoate | [14] |
| Molecular Formula | C₂₀H₃₆O₂ | [14] |
| Molecular Weight | 308.5 g/mol | [14] |
| CAS Number | 3896-58-0 | [14] |
Table 2: Comparison of Selected Synthesis Methods
| Method | Catalyst | Typical Conditions | Key Advantages | Reference |
| Ruthenium-Catalyzed Transvinylation | Grubbs 2nd Gen. | 80°C, Anhydrous Toluene, Ar | High efficiency, mild conditions | [1] |
| Mercury-Catalyzed Transvinylation | Hg(OAc)₂ / H₂SO₄ | Reflux in vinyl acetate | High conversion (historical method) | [3] |
| Enzymatic Synthesis | Immobilized Lipase | 45-60°C, Solvent-free | Green, high specificity, mild | [7][9] |
Table 3: Key Spectroscopic Data for Characterization
| Technique | Feature | Typical Value / Wavenumber | Reference |
| FTIR | C-O-C stretch | 1100-1200 cm⁻¹ | [10][11] |
| ¹H NMR | Vinyl ester protons | δH 4.7 ppm and 4.9 ppm | [10][11] |
| ¹H NMR | Olefinic protons (oleate chain) | δH 5.3-5.4 ppm | [10] |
Applications in Research and Drug Development
The unique properties of vinyl oleate make it a compound of interest for various applications.
-
Polymer Science: It is used as a co-monomer to modify the properties of polymers like polyvinyl acetate, enhancing flexibility and durability in materials used for adhesives and coatings.[1]
-
Food Science: Unsaturated fatty acid esters of polyvinyl alcohol, such as polyvinyl oleate, have been investigated as potential edible fat replacements in food compositions.[15]
-
Drug Delivery: The long alkyl chain of the oleate moiety imparts lipophilicity, a property that can be exploited in drug delivery systems. For instance, oleate esters can act as surfactants or permeability enhancers.[16] The use of related polyvinyl alcohol organogels for controlled drug release highlights the potential of such polymer systems in pharmaceutical formulations.[17]
References
- 1. Vinyl oleate | 3896-58-0 | Benchchem [benchchem.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US3560534A - Transvinylation using mercuric acetate/perchloric acid catalyst - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. ocl-journal.org [ocl-journal.org]
- 7. Intensification of Enzymatic Synthesis of Decyl Oleate Using Ultrasound in Solvent Free System: Kinetic, Thermodynamic and Physicochemical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Characterization of oleic acid and propranolol oleate mesomorphism using (13)C solid-state nuclear magnetic resonance spectroscopy (SSNMR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Vinyl oleate | C20H36O2 | CID 5354454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. EP0383605A2 - Polyvinyl oleate as a fat replacement - Google Patents [patents.google.com]
- 16. Lactose oleate as new biocompatible surfactant for pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
